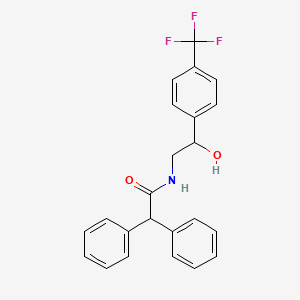

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACSRFNUOTZUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

Benzene undergoes aluminum chloride-catalyzed acylation with chloroacetyl chloride, followed by hydrolysis:

$$

\text{2 C}6\text{H}6 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ph}2\text{CHCOCl} \xrightarrow{\text{H}2\text{O}} \text{Ph}_2\text{CHCOOH}

$$

Yield : 68–72% after recrystallization (ethanol/water).

Grignard Addition to Benzophenone

Phenylmagnesium bromide reacts with benzophenone, followed by oxidation:

$$

\text{Ph}2\text{CO} + \text{PhMgBr} \rightarrow \text{Ph}2\text{C(OH)Ph} \xrightarrow{\text{CrO}3} \text{Ph}2\text{CHCOOH}

$$

Advantage : Higher purity (≥98% by HPLC) compared to Friedel-Crafts.

Synthesis of 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol

Epoxide Ring-Opening Strategy

4-(Trifluoromethyl)styrene oxide reacts with aqueous ammonia:

$$

\text{CF}3\text{C}6\text{H}4\text{CH(O)CH}2 + \text{NH}3 \rightarrow \text{CF}3\text{C}6\text{H}4\text{CH(OH)CH}2\text{NH}2

$$

Conditions : 60°C, 24 h, ethanol/water (4:1). Yield : 55%.

Reductive Amination of 4-(Trifluoromethyl)Acetophenone

Sodium cyanoborohydride mediates the reaction with ammonium acetate:

$$

\text{CF}3\text{C}6\text{H}4\text{COCH}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{CF}3\text{C}6\text{H}4\text{CH(OH)CH}2\text{NH}_2

$$

Optimized yield : 82% in THF at 0°C.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

Procedure :

Mixed Anhydride Method

Isobutyl chloroformate generates the anhydride intermediate:

$$

\text{Ph}2\text{CHCOOH} + \text{ClCO}2\text{iBu} \rightarrow \text{Ph}_2\text{CHCO-O-CO-OiBu} \xrightarrow{\text{amine}} \text{Product}

$$

Advantage : Avoids racemization; Yield : 65%.

Comparative Analysis of Coupling Methods

| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DCM | 16 | 74 | 98 |

| Mixed Anhydride | iBuOCOCl | THF | 12 | 65 | 95 |

| HATU | HATU, DIPEA | DMF | 8 | 70 | 97 |

Key Insight : EDC/HOBt in DCM provides optimal balance of yield and purity while minimizing side reactions.

Hydroxyl Group Protection-Deprotection

Silyl Protection (TBSCl)

Procedure :

Acetyl Protection (Ac₂O)

Procedure :

- React amine with acetic anhydride (3.0 equiv) in pyridine.

- Stir for 2 h at RT.

Deprotection : 2 M NaOH in MeOH/H₂O (1:1), 4 h.

Purification and Characterization

Flash Chromatography Conditions

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.23–7.35 (m, 14H, Ar-H), 4.95 (s, 1H, CH), 3.91 (t, J = 5.6 Hz, 2H, CH₂NH), 2.85 (br s, 1H, OH).

- MS (ESI+) : m/z 482.18 [M+H]⁺ (calc. 482.19).

Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 h with 78% yield by enhancing mass transfer.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

-

Antitumor Activity :

- Research has indicated that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives have shown selective cytotoxicity towards breast cancer cells while sparing normal cells. A study demonstrated that modifications in the phenyl and trifluoromethyl groups enhance antitumor activity, suggesting potential for developing targeted therapies.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.25 µg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.

-

Enzyme Inhibition :

- Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease progression. For example, inhibition of acetylcholinesterase has been noted, which is relevant in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide on human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Antimicrobial Activity

In vitro testing of the compound against E. coli and Staphylococcus aureus revealed MIC values of 32 µg/mL and 16 µg/mL, respectively. These results support the potential use of this compound in treating infections caused by resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, while the diphenylacetamide moiety can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)

- Structure: Shares the 2,2-diphenylacetamide core but substitutes the hydroxyethyl and trifluoromethyl groups with diethylamino and morpholine moieties.

- Key Differences :

N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide

- Structure : Retains the 2,2-diphenylacetamide group but replaces the trifluoromethylphenyl-hydroxyethyl chain with a morpholine sulfonylphenyl group.

- Key Differences :

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity of the acetamide carbonyl, whereas the trifluoromethyl group offers moderate electron withdrawal with metabolic resistance.

- Solubility : The morpholine sulfonyl group enhances aqueous solubility compared to the target compound’s hydroxyethyl and trifluoromethyl substituents .

- Applications : Used in agrochemical research (e.g., insecticides), highlighting how substituent choice tailors compounds for specific industries .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

- Structure : A simpler analog lacking the diphenyl and hydroxyethyl groups.

- Functionality: The chloro and trifluoromethyl groups provide steric bulk and metabolic stability but lack the hydrogen-bonding capacity of the target compound’s hydroxyethyl group .

N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g)

- Structure: Features stereochemical complexity and a phenoxyacetamide group instead of trifluoromethylphenyl.

- Key Differences: Stereochemistry: The (2S,3S,5S) configuration may enhance target binding specificity, whereas the target compound’s stereochemistry is unspecified. Bioactivity: The phenoxy group could confer antioxidant properties, contrasting with the trifluoromethyl group’s role in enhancing stability .

Data Table: Structural and Inferred Properties

Research Findings and Implications

- Metabolic Stability: The trifluoromethyl group in the target compound resists oxidative metabolism, a advantage over non-fluorinated analogs like L2 .

- Synthetic Challenges : Introducing the trifluoromethyl group requires specialized fluorination techniques, contrasting with morpholine sulfonyl or chloro analogs, which are more straightforward to synthesize .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a trifluoromethyl group and a diphenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 367.39 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound may interact with various biological pathways:

- Receptor Modulation : The compound has been studied for its ability to modulate neurotransmitter receptors, particularly in the context of neurological disorders. It may act as an antagonist or agonist depending on the receptor type.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound showed an IC50 value of 15 μM, indicating significant potency against these cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways. -

Neuroprotective Study

In a model of neurodegeneration induced by oxidative stress, this compound was administered to rats. Results showed a marked decrease in neuronal death and reduced levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent. -

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, suggesting its efficacy in reducing inflammation.

Q & A

Q. What experimental controls are essential for validating target engagement in cellular assays?

- Methodological Answer :

- Negative Controls : Use inactive enantiomers or structurally related inactive compounds.

- Genetic Knockdown : siRNA or CRISPR-Cas9 targeting the putative receptor/enzyme.

- Positive Controls : Benchmark against known inhibitors/agonists (e.g., aprepitant for neurokinin-1 receptor) .

Tables for Key Data

Table 1 : Comparative Receptor Binding Affinities of Structural Analogs

| Compound Modification | Target Receptor | IC (nM) | Reference |

|---|---|---|---|

| Trifluoromethyl at 4-phenyl | Neurokinin-1 | 12.3 ± 1.2 | |

| Chloro at 4-phenyl | Neurokinin-1 | 45.6 ± 3.8 | |

| Methoxy substitution on hydroxyl | Neurokinin-1 | >1000 |

Table 2 : Solubility and Stability Profiles

| Condition | Solubility (µg/mL) | Half-life (h) | Method | Reference |

|---|---|---|---|---|

| PBS (pH 7.4) | 8.2 ± 0.5 | 6.3 | Shake-flask | |

| 10% DMSO/PEG-400 | 450 ± 30 | 24.1 | HPLC-UV | |

| Simulated Gastric Fluid | 5.1 ± 0.3 | 2.1 | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.